2-Azabicyclo[2.2.2]octane-3-carboxylic acid

Catalog No.
S2979987
CAS No.
90103-87-0
M.F
C8H13NO2
M. Wt
155.197
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[2.2.2]octane-3-carboxylic acid

CAS Number

90103-87-0

Product Name

2-Azabicyclo[2.2.2]octane-3-carboxylic acid

IUPAC Name

2-azabicyclo[2.2.2]octane-3-carboxylic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.197

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)

InChI Key

YDIUZWIFYIATRZ-MEKDEQNOSA-N

SMILES

C1CC2CCC1C(N2)C(=O)O

Solubility

not available

Drug Discovery

Synthesis of Tropane Alkaloids

Treatment of Various Disorders

Biomass Valorization

Synthesis of Cytisine-like Alkaloids

Biomass Valorization

Synthesis of Cytisine-like Alkaloids

2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound characterized by a nitrogen atom integrated into a bicyclo[2.2.2]octane framework. Its molecular formula is C8H13NO2C_8H_{13}NO_2, and it has a molecular weight of approximately 155.19 g/mol. The structure features a carboxylic acid group attached to the third carbon of the bicyclic system, contributing to its chemical reactivity and potential biological activity. This compound is notable for its unique bicyclic structure, which distinguishes it from other similar compounds in medicinal chemistry and organic synthesis .

, including:

  • Intramolecular lactonization: This reaction can lead to the formation of cyclic esters, which are significant in organic synthesis.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in synthetic chemistry.
  • Nucleophilic substitutions: The nitrogen atom can participate in nucleophilic reactions, allowing for further functionalization of the molecule .

Several methods have been developed for synthesizing 2-azabicyclo[2.2.2]octane-3-carboxylic acid:

  • Cyclization reactions: Utilizing appropriate precursors, cyclization can yield the bicyclic structure efficiently.
  • Asymmetric synthesis: Some methods involve chiral catalysts or reagents to produce enantiomerically enriched forms of the compound.
  • Functional group transformations: Starting from simpler bicyclic compounds, various functional groups can be introduced through established organic reactions .

The primary applications of 2-azabicyclo[2.2.2]octane-3-carboxylic acid include:

  • Building blocks in organic synthesis: It serves as a precursor for synthesizing more complex molecules, particularly in medicinal chemistry.
  • Research in drug development: Its structural properties make it a candidate for exploring new therapeutic agents .
  • Chemical probes: The compound may be utilized in biological studies to investigate mechanisms of action related to its structural analogs .

Several compounds share structural similarities with 2-azabicyclo[2.2.2]octane-3-carboxylic acid:

Compound NameCAS NumberKey Features
(S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid109583-12-2Enantiomeric form; potential biological activity
(R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid146144-65-2Enantiomeric form; similar properties
Decahydroisoquinoline-3-carboxylic acid82717-30-4Related bicyclic structure; potential medicinal uses
Decahydroisoquinoline-1-carboxylic acid169390-26-5Another analog with different position of carboxyl group
(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid115238-58-9Structural variant; explored for biological activity

The uniqueness of 2-azabicyclo[2.2.2]octane-3-carboxylic acid lies in its specific bicyclic framework and the presence of a nitrogen atom at the bridgehead position, which may confer distinct chemical reactivity and biological interactions compared to its analogs .

XLogP3

-1.6

Dates

Modify: 2023-08-17

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